molecular formula C21H27N7O B2484280 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 2097861-20-4

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide

Numéro de catalogue: B2484280
Numéro CAS: 2097861-20-4
Poids moléculaire: 393.495
Clé InChI: PJTZPHZKGIRNJX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide is a structurally complex molecule featuring a cyclopenta[c]pyridazin core linked to a pyrrolidinyl-substituted pyrimidine via a piperidine-4-carboxamide bridge. The cyclopenta[c]pyridazin moiety is notable for its fused bicyclic structure, which may enhance rigidity and target binding compared to monocyclic systems. The 6-(pyrrolidin-1-yl)pyrimidin-4-yl group could influence solubility and bioavailability, as pyrrolidine derivatives are often employed to optimize pharmacokinetic profiles .

Propriétés

IUPAC Name

1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O/c29-21(24-18-13-19(23-14-22-18)27-8-1-2-9-27)15-6-10-28(11-7-15)20-12-16-4-3-5-17(16)25-26-20/h12-15H,1-11H2,(H,22,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTZPHZKGIRNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3CCN(CC3)C4=NN=C5CCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C23H30N6O2C_{23}H_{30}N_{6}O_{2}, with a molecular weight of approximately 422.5 g/mol. Its unique structural features include a cyclopenta[c]pyridazine moiety and a piperidine ring, which contribute to its biological activity.

The biological activity of this compound primarily revolves around its ability to modulate enzymatic pathways. It has been shown to interact with various biological targets, influencing cellular signaling pathways. Specifically, the compound exhibits inhibitory effects on certain enzymes, which can lead to alterations in cellular processes critical for disease management.

Enzyme Inhibition

Research indicates that the compound acts as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. The inhibition of COX-II can reduce inflammation and pain, making it a candidate for anti-inflammatory drug development.

In Vitro Studies

In vitro studies have demonstrated that 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide exhibits significant inhibitory activity against COX-II with an IC50 value in the range of 0.5222.25μM0.52-22.25\mu M. This suggests moderate to strong potential as an anti-inflammatory agent compared to standard drugs like Celecoxib.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Anti-inflammatory Activity : In vivo models have shown that the compound can achieve up to 64% inhibition of inflammation compared to controls. This positions it as a promising candidate for further development in treating inflammatory diseases.
  • Cancer Research : Preliminary studies indicate that the compound may also exhibit anticancer properties by modulating signaling pathways associated with tumor growth and metastasis.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameCAS NumberKey FeaturesIC50 (COX-II)
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide2097861-47-5Similar structure; different substituentsTBD
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide2097897-48-6Incorporates a triazole ringTBD
N-(3-methylpyridin-2-yl)piperidineNot specifiedLacks cyclopenta structure; simpler derivativeTBD

This table highlights the structural diversity among related compounds and their varying biological activities.

Comparaison Avec Des Composés Similaires

Key Observations:

Anti-Angiogenic Potential: The target compound shares a piperidine-4-carboxamide backbone with analogs in –2, which demonstrated anti-angiogenic effects via endothelial cell apoptosis and microvessel regression. However, its cyclopenta[c]pyridazin core may confer distinct steric or electronic interactions compared to the pyridinyl-pyrimidine systems in .

JAK Inhibition Context: While the target compound lacks the nitrile/acetonitrile motifs common in JAK inhibitors (), its pyrrolidinyl-pyrimidine group aligns with kinase-targeting scaffolds.

Structural Optimization : The EU Patent derivatives () highlight the importance of substituents like piperidinyl and pyrrolidinyl groups in balancing solubility and target engagement—a design principle likely applicable to the target compound .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.